Cas no 742099-82-7 (5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde)

5-Bromo-2-(2-methylpiperidin-1-yl)benzaldehyde is a brominated aromatic aldehyde featuring a 2-methylpiperidine substitution at the ortho position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the aldehyde group provides a functional handle for further derivatization. The 2-methylpiperidine moiety contributes to steric and electronic modulation, influencing the compound's binding affinity in bioactive molecules. Its well-defined structure and high purity make it suitable for research applications requiring precise molecular scaffolds.
5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde structure
742099-82-7 structure
Product Name:5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde
CAS No:742099-82-7
MF:C13H16BrNO
MW:282.176242828369
CID:2107618
PubChem ID:23091101
Update Time:2025-05-21

5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde
    • WJRZCLKHUFWMBC-UHFFFAOYSA-N
    • SB43796
    • 742099-82-7
    • SCHEMBL411118
    • DA-03152
    • MDL: MFCD26403799
    • Inchi: 1S/C13H16BrNO/c1-10-4-2-3-7-15(10)13-6-5-12(14)8-11(13)9-16/h5-6,8-10H,2-4,7H2,1H3
    • InChI Key: WJRZCLKHUFWMBC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=O)C=1)N1CCCCC1C

Computed Properties

  • Exact Mass: 281.04153Da
  • Monoisotopic Mass: 281.04153Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 20.3Ų

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Additional information on 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde

5-Bromo-2-(2-methylpiperidin-1-yl)benzaldehyde (CAS No. 742099-82-7): A Comprehensive Overview

5-Bromo-2-(2-methylpiperidin-1-yl)benzaldehyde (CAS No. 742099-82-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique bromobenzaldehyde core and 2-methylpiperidine substitution, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its molecular structure, which combines a halogenated aromatic ring with a heterocyclic amine, makes it particularly valuable for researchers exploring novel drug candidates and advanced materials.

The growing interest in 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde is driven by its potential applications in the development of pharmaceutical intermediates and small molecule inhibitors. Recent studies highlight its role in the synthesis of compounds targeting neurological disorders and inflammatory diseases, aligning with current trends in precision medicine. As the demand for custom synthesis and high-purity chemicals increases, this compound has become a focal point for both academic and industrial research.

From a chemical perspective, 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde exhibits notable reactivity due to the presence of both an aldehyde functional group and a bromine substituent. These features enable diverse transformations, including nucleophilic substitutions, cross-coupling reactions, and reductive aminations. Such versatility makes it a preferred choice for constructing complex molecular architectures, particularly in the realm of heterocyclic chemistry.

In the context of drug discovery, researchers are increasingly exploring the potential of 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde derivatives as scaffolds for kinase inhibitors and GPCR modulators. The compound's ability to interact with biological targets stems from its balanced lipophilicity and hydrogen-bonding capacity, properties that are crucial for optimizing drug-like molecules. Recent publications have highlighted its utility in developing potential therapies for neurodegenerative conditions and metabolic syndromes.

The synthesis and handling of 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde require specialized expertise in organic synthesis techniques. Standard protocols typically involve palladium-catalyzed reactions or microwave-assisted synthesis to achieve optimal yields. Quality control measures, including HPLC analysis and NMR characterization, are essential to ensure the compound meets the stringent purity requirements for pharmaceutical applications.

From a commercial standpoint, the market for 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde reflects the broader trends in fine chemical manufacturing. With increasing emphasis on sustainable chemistry and green synthesis approaches, manufacturers are exploring eco-friendly routes to produce this compound. The growing demand for research chemicals in drug development pipelines has positioned this molecule as a valuable asset in the chemical supply chain.

Looking ahead, the scientific community anticipates expanded applications for 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde in emerging fields such as proteolysis targeting chimeras (PROTACs) and covalent inhibitors. Its structural features make it particularly suitable for designing bifunctional molecules that can simultaneously engage multiple biological targets. As research in targeted protein degradation gains momentum, this compound is likely to play an increasingly important role in next-generation therapeutics.

For researchers working with 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde, proper storage conditions and handling protocols are critical to maintain its stability. The compound should be stored under inert atmosphere at controlled temperatures to prevent degradation. When used as a chemical building block, careful consideration of its reactivity profile is essential for successful synthetic transformations.

The analytical characterization of 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde typically involves advanced techniques such as mass spectrometry and X-ray crystallography to confirm its molecular structure. These methods provide crucial insights into the compound's stereochemical properties and solid-state behavior, information that is vital for understanding its performance in various applications.

In conclusion, 5-bromo-2-(2-methylpiperidin-1-yl)benzaldehyde (CAS No. 742099-82-7) represents an important chemical intermediate with wide-ranging potential in medicinal chemistry and material science. Its unique structural features and versatile reactivity continue to inspire innovative research across multiple disciplines. As scientific understanding of this compound deepens, its applications are expected to expand into new areas of chemical biology and therapeutic development.

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